Acpd cpd
Description
Contextualization within Chemical Sciences
Within chemical sciences, ACPD is recognized as a cyclic amino acid derivative. Its structure, featuring a cyclopentane (B165970) ring substituted with an amino group and two carboxylic acid groups, presents interesting challenges and opportunities in synthesis and stereochemical control researchgate.netrsc.orgtandfonline.com. The presence of chiral centers at positions 1 and 3 of the cyclopentane ring in the trans isomer necessitates stereoselective synthetic routes to obtain specific enantiomers researchgate.nettandfonline.com. Research in this area has explored various synthetic strategies, including those involving alkylidene carbene C-H insertion reactions, to achieve enantiopure forms of ACPD researchgate.nettandfonline.com. Conformational analysis using techniques such as NMR spectroscopy, molecular dynamics simulations, and X-ray crystallography has been employed to understand the preferred three-dimensional structures of ACPD isomers in different environments, providing insights into their potential interactions with biological macromolecules rsc.org.
The chemical properties of ACPD, such as its solubility and acidity, are influenced by its zwitterionic nature at physiological pH due to the presence of both amino and carboxylic acid functionalities wikipedia.orgrndsystems.comlookchem.com.
Table 1: Selected Chemical Properties of (±)-trans-ACPD
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₄ | rndsystems.comnih.govlookchem.com |
| Molecular Weight | 173.17 g/mol | rndsystems.comnih.gov |
| Appearance | White crystals or solid powder | wikipedia.orglookchem.com |
| Solubility in Water | 20 g dm⁻³ | wikipedia.org |
| Solubility in Ethanol | 240 mg dm⁻³ | wikipedia.org |
| Melting Point | 248 °C (decomp) | lookchem.com |
| CAS Number | 67684-64-4 ((±)-trans-ACPD) | rndsystems.comnih.govchemicalbook.com |
| 111900-32-4 ((1S,3R)-ACPD) | lookchem.com | |
| 56827-69-1 ((1R,3S)-ACPD) | wikipedia.orgnih.gov | |
| 39026-63-6 (ACPD, unspecified isomer) | wikipedia.org |
Significance of Acpd cpd in Contemporary Chemical and Biological Research
ACPD holds significant importance in contemporary biological research, primarily due to its activity as an agonist at metabotropic glutamate (B1630785) receptors (mGluRs) wikipedia.orgresearchgate.nettocris.comrndsystems.comlookchem.comchemicalbook.comontosight.ai. mGluRs are a class of G protein-coupled receptors that play crucial roles in modulating synaptic transmission and neuronal excitability in the central nervous system ontosight.aijneurosci.org. Unlike ionotropic glutamate receptors, which are ligand-gated ion channels, mGluRs exert their effects through intracellular signaling pathways wikipedia.orgjneurosci.org.
Different isomers and enantiomers of ACPD exhibit varying selectivities and potencies for different mGluR subtypes, which are broadly classified into Group I, Group II, and Group III tocris.comrndsystems.comlookchem.com. For instance, (±)-trans-ACPD, a racemic mixture of (1S,3R)- and (1R,3S)-ACPD, is known to activate both Group I and Group II mGluRs tocris.comrndsystems.comlookchem.comchemicalbook.com. The (1S,3R) isomer is often reported as the more biologically active enantiomer at certain mGluRs lookchem.comtandfonline.comjneurosci.org.
Research utilizing ACPD and its isomers has been instrumental in elucidating the physiological roles of different mGluR subtypes in various brain regions and their involvement in processes such as synaptic plasticity, learning, and memory ontosight.aijneurosci.org. Studies have investigated the effects of ACPD on intracellular signaling pathways coupled to mGluRs, such as phosphoinositide hydrolysis and cyclic AMP accumulation jneurosci.org. Furthermore, ACPD has been used to study the modulation of other receptor systems, including NMDA receptors and adenosine (B11128) receptors, through mGluR activation wikipedia.orgjneurosci.org.
Detailed research findings highlight the differential potency of ACPD enantiomers at various mGluR subtypes. For example, (±)-trans-ACPD shows varying EC₅₀ values across different mGluRs tocris.comrndsystems.comlookchem.comchemicalbook.com.
Table 2: EC₅₀ Values of (±)-trans-ACPD at Selected mGluR Subtypes
| mGluR Subtype | EC₅₀ (µM) | Source |
| mGluR₁ | 15 | tocris.comrndsystems.comchemicalbook.com |
| mGluR₂ | 2, 5 | tocris.comrndsystems.comlookchem.comchemicalbook.com |
| mGluR₄ | ~800 | tocris.comrndsystems.comchemicalbook.com |
| mGluR₅ | 23, 15 | tocris.comrndsystems.comlookchem.comchemicalbook.com |
| mGluR₆ | 60 | lookchem.com |
Studies have also explored the transport mechanisms of ACPD in biological systems, such as its uptake by glutamate transporters in astrocytes, and its effects on intracellular glutamate metabolism nih.gov. This research contributes to a deeper understanding of the pharmacokinetics and cellular actions of this compound. The use of ACPD as a research tool continues to provide valuable insights into the complex functions of glutamatergic signaling in the nervous system researchgate.netontosight.ai.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10ClN5O3 |
|---|---|
Molecular Weight |
271.66 g/mol |
IUPAC Name |
[4-(2-amino-6-chloropurin-9-yl)-1,3-dioxolan-2-yl]methanol |
InChI |
InChI=1S/C9H10ClN5O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H2,11,13,14) |
InChI Key |
AHZYYPABMTXZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for Acpd Cpd
Historical Development of Acpd cpd Synthesis
Early synthetic efforts towards ACPD and its isomers often involved the synthesis of racemic mixtures followed by resolution to obtain the desired stereoisomers. Methods for the synthesis, resolution, and determination of the absolute configuration of ACPD isomers were reported, providing access to these compounds for biological evaluation jst.go.jpjst.go.jpjagiellonskiecentruminnowacji.pl. These historical approaches laid the groundwork for understanding the chemical properties and reactivity of the aminocyclopentanedicarboxylic acid scaffold.
Advanced Synthetic Approaches to this compound
More recent synthetic strategies have focused on developing stereoselective routes to directly synthesize specific ACPD stereoisomers, particularly the biologically active (1S,3R)-ACPD. These advanced approaches often employ sophisticated chemical transformations to control the stereochemistry of the resulting product tandfonline.comnih.govresearchgate.netjst.go.jpjst.go.jpscispace.comacs.org.
One notable advanced approach involves the use of alkylidene carbene C-H insertion reactions. This strategy has been successfully applied to the enantioselective synthesis of the α,α-dialkyl-α-amino acid (1S,3R)-ACPD tandfonline.comnih.govresearchgate.netacs.org. A key step in this synthesis involves the generation of an alkylidene carbene, which undergoes intramolecular C-H insertion to construct the cyclopentane (B165970) ring with the required stereochemistry tandfonline.comnih.govresearchgate.net. For instance, a ketone precursor synthesized from L-serine or Garner's aldehyde can be treated with reagents like lithiotrimethylsilyldiazomethane to generate the alkylidene carbene, leading to the formation of the cyclopentene-containing C-H insertion product in good yield and high enantiomeric excess tandfonline.comnih.govresearchgate.netacs.org.
Another approach to stereoselective synthesis of conformationally rigid glutamic acid analogues, including ACPD, has been explored using chemoenzymatic methods jst.go.jpjst.go.jp.
Stereoselective Synthesis of this compound
The stereoselective synthesis of (1S,3R)-ACPD is of particular importance due to its specific biological activity tandfonline.comnih.govresearchgate.netjst.go.jpjst.go.jp. Several strategies have been developed to achieve high stereocontrol during the formation of the cyclopentane ring and the introduction of the amino and carboxylic acid functionalities.
One method involves the stereospecific reduction of intermediates researchgate.net. Another successful route utilizes an alkylidene carbene 1,5-C-H insertion reaction as a key step to establish the chiral quaternary center tandfonline.comnih.govresearchgate.netacs.org. Starting materials such as L-serine or Garner's aldehyde have been employed to synthesize the necessary ketone precursors tandfonline.comnih.govresearchgate.netacs.org. Treatment with lithiotrimethylsilyldiazomethane induces cyclization through alkylidene carbene insertion, yielding the cyclopentane core with high enantioselectivity tandfonline.comnih.govresearchgate.netacs.org. Subsequent functional group manipulations complete the synthesis of (1S,3R)-ACPD tandfonline.comacs.org.
Other approaches to stereoselective synthesis of aminocyclopentane carboxylic acids have also been investigated, including those based on chiral glycine (B1666218) equivalents and stereoselective alkylation reactions jagiellonskiecentruminnowacji.pl.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pharmaceutical compounds, including ACPD, is an increasingly important area of focus ijpsjournal.comacs.orggcande.org. While specific detailed examples of applying all twelve principles of green chemistry directly to ACPD synthesis are not extensively detailed in the provided search results, the general principles are highly relevant.
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes acs.org. This includes using renewable feedstocks, safer solvents, and milder reaction conditions ijpsjournal.com. Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is a key principle acs.org.
Applying these principles to ACPD synthesis could involve developing routes that minimize waste generation, utilize less toxic reagents and solvents, and operate under milder temperatures and pressures. Chemoenzymatic approaches, discussed in a later section, often align with green chemistry principles by utilizing enzymes as catalysts, which can operate under mild conditions and exhibit high selectivity, potentially reducing the need for protecting groups and minimizing byproducts acs.org. Research into green synthesis of other compounds, such as amorphous calcium phosphate (B84403) or adipic acid from biomass, highlights the potential for developing environmentally benign synthetic routes for various chemical targets researchgate.netnih.govfrontiersin.org.
Process Research and Development for this compound Production
Process research and development (PR&D) focuses on developing safe, efficient, and scalable routes for the production of chemical compounds, particularly active pharmaceutical ingredients (APIs) onyxipca.com. PR&D for ACPD production would involve optimizing a chosen synthetic route for larger scale, addressing factors such as yield, purity, cost, safety, and environmental impact.
Chemoenzymatic and Biomimetic Syntheses of this compound
Chemoenzymatic synthesis combines chemical and enzymatic transformations to leverage the selectivity and efficiency of enzymes beilstein-journals.orgbeilstein-journals.orgnih.gov. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, which can be advantageous compared to traditional chemical methods acs.org. Chemoenzymatic approaches have been explored for the synthesis of conformationally rigid glutamic acid analogues, including ACPD jst.go.jpjst.go.jp. This involves using enzymes to catalyze specific steps in the synthetic pathway, potentially simplifying the synthesis and improving stereocontrol.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Acpd Cpd
Theoretical Frameworks in Acpd cpd SAR/SMR Analysis
Theoretical frameworks employed in the SAR/SMR analysis of ACPD and similar compounds often involve computational chemistry and cheminformatics approaches. These frameworks provide the basis for understanding molecular properties and interactions at an atomic or molecular level. Quantitative Structure-Activity Relationship (QSAR) is a key theoretical framework that seeks to build mathematical models correlating structural descriptors with biological activity acs.orgscience.gov. Other theoretical considerations include molecular mechanics and quantum mechanics calculations to optimize molecular geometries and calculate electronic properties, which are then used as descriptors in SAR/SMR studies mdpi.com. The molecular similarity principle, where molecules with similar structural and physicochemical properties are expected to exhibit similar activities, underpins many ligand-based approaches rsc.org. Structure-based approaches, conversely, rely on the three-dimensional structures of target receptors and the principles of molecular recognition and binding rsc.orgresearchgate.net.
Ligand-Based Approaches for this compound SAR
Ligand-based approaches to SAR analysis of ACPD involve studying the properties of the ligand molecules themselves to infer their biological activity and potential interactions, without explicit knowledge of the target receptor's 3D structure.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used ligand-based technique that develops predictive mathematical models correlating quantitative structural properties (molecular descriptors) of a series of compounds with their biological activity science.govaip.orgnih.gov. For ACPD analogues, QSAR models can help identify which structural features are important for activity at specific receptor subtypes, such as mGluR2 nih.govnih.gov. These models are built using datasets of compounds with known structures and measured biological activities revistaft.com.brnih.gov.
Descriptor Generation and Selection for this compound Analogues
The process of QSAR modeling begins with the generation of numerical descriptors that represent various physicochemical and structural properties of the molecules mdpi.comrevistaft.com.brdiva-portal.org. These descriptors can be 1D, 2D, or 3D, capturing information about molecular weight, lipophilicity, electronic properties, spatial arrangement, and topological features nih.govdiva-portal.org. Software packages are commonly used to calculate a large number of descriptors mdpi.comrevistaft.com.brdiva-portal.org.
Following descriptor generation, a critical step is descriptor selection. This involves identifying the most relevant descriptors that significantly contribute to the observed biological activity and removing redundant or noisy ones mdpi.comaip.orgbiorxiv.org. Various statistical methods and algorithms are employed for descriptor selection to reduce model complexity, prevent overfitting, and improve the predictive performance of the QSAR model mdpi.comaip.org. For instance, methods like correlation analysis, principal component analysis (PCA), or more advanced feature selection algorithms such as those based on machine learning techniques can be used mdpi.comaip.org. The selected descriptors form the independent variables in the QSAR equation, while the biological activity is the dependent variable aip.org.
Statistical and Machine Learning Models in this compound QSAR
Once descriptors are selected, statistical or machine learning models are employed to build the relationship between the descriptors and biological activity acs.orgnih.govrevistaft.com.br. Classical statistical methods like Multiple Linear Regression (MLR) are used to establish linear relationships nih.govchem-soc.siresearchgate.net. More complex relationships, including non-linear patterns, can be captured using machine learning algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) nih.govdiva-portal.orgresearchgate.netwhiterose.ac.uk.
Studies on mGluR2 antagonists, where (1S,3R)-ACPD inhibition of forskolin-stimulated cAMP production was used as an activity measure, have employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) nih.govnih.gov. These methods use molecular fields (steric and electrostatic) around the molecules to build the QSAR models acs.orgnih.govnih.gov.
Reported statistical results for QSAR models in mGluR2 antagonist studies demonstrate the predictive power of these approaches. For example, a CoMFA model for one activity dataset yielded a Q² of 0.503, R² ncv of 0.715, and an F value of 20.907, indicating a statistically significant and reasonably predictive model nih.gov. CoMSIA models also showed good statistical parameters nih.govnih.gov.
Table 1: Example QSAR Model Statistical Parameters (Illustrative)
| Model Type | Activity Measure | Q² | R² ncv | R² pred | F Value |
| CoMFA | mGluR2 (1S,3R)-ACPD inhibition of forskolin-stimulated cAMP | 0.503 | 0.715 | - | 20.907 |
| CoMSIA | mGluR2 (1S,3R)-ACPD inhibition of forskolin-stimulated cAMP | 0.450 | 0.899 | 0.735 | - |
Machine learning models offer advantages in handling large datasets and complex non-linear relationships, which can be particularly useful in modern drug discovery efforts involving diverse chemical libraries nih.govdiva-portal.orgwhiterose.ac.uk.
Pharmacophore Modeling for this compound Interactions
Pharmacophore modeling is another ligand-based approach that identifies the essential 3D spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific biological target and elicit a response rsc.orgmdpi.comscience.govresearchgate.net. For ACPD and its analogues, pharmacophore models can provide insights into the key interaction points necessary for activity at mGluRs or other targets.
Pharmacophore models can be derived from a set of known active compounds (ligand-based) or from the 3D structure of the target protein complexed with a ligand (structure-based) mdpi.comresearchgate.net. Ligand-based pharmacophore models for mGluR2 antagonists have identified features such as aromatic centers, hydrophobic centers, hydrogen bond donor and acceptor atoms/sites nih.govnih.gov. These models serve as 3D queries for virtual screening of chemical databases to identify novel compounds with similar interaction profiles and potential activity mdpi.comscience.gov.
Studies have developed pharmacophore models for mGluR2 antagonists, revealing specific features crucial for their activity. For instance, one model identified six features: an aromatic center, two hydrophobic centers, a hydrogen-bond donor atom, a hydrogen-bond acceptor atom, and a hydrogen-bond donor site nih.govnih.gov. Another model included additional features like an acceptor site, a positive nitrogen, and another aromatic center nih.govnih.gov. These features highlight the types of interactions likely involved in the binding of these molecules to the mGluR2 receptor.
Structure-Based Approaches for this compound Interaction Mechanisms
Structure-based approaches to understanding the interaction mechanisms of ACPD and its analogues rely on the three-dimensional structure of the biological target, such as a receptor protein rsc.orgresearchgate.netresearchgate.netmdpi.com. Techniques like molecular docking and molecular dynamics simulations are central to this approach.
Molecular docking predicts the preferred binding orientation (pose) of a ligand within the binding site of a protein and estimates the binding affinity researchgate.netmdpi.comphyschemres.org. For ACPD acting on mGluRs, structure-based studies would involve docking ACPD or its analogues into the known or modeled 3D structure of the receptor's binding site. This allows for the visualization of key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the ligand and the amino acid residues of the receptor mdpi.comphyschemres.org.
Studies on other protein systems, such as acyl carrier proteins (ACPs) and their partner proteins, illustrate the power of structure-based methods, including X-ray crystallography, cryo-electron microscopy, and NMR spectroscopy, in elucidating interaction mechanisms at atomic detail escholarship.orgoup.comnih.govrsc.org. These techniques can reveal conformational changes upon binding and the precise protein-protein interactions involved escholarship.orgoup.comrsc.org. While ACPD's mechanism involves receptor binding rather than protein-protein interaction in the same way as acyl carrier proteins, the fundamental approach of using structural information to understand molecular recognition is analogous.
Structure-based approaches can complement ligand-based methods by providing a mechanistic context for the observed SAR. By visualizing how different parts of the ACPD molecule interact with the receptor, researchers can rationalize why certain structural modifications lead to changes in activity and gain insights for the rational design of new compounds with improved properties.
Table 2: Key Interaction Types in Ligand-Receptor Binding (General)
| Interaction Type | Description | Relevance to SAR/SMR |
| Hydrogen Bonds | Attraction between a hydrogen atom and an electronegative atom. | Crucial for specificity and binding affinity. |
| Hydrophobic Interactions | Association of nonpolar groups to minimize contact with water. | Often provide significant binding energy. |
| Electrostatic Interactions | Attraction or repulsion between charged groups. | Important for charged ligands and receptors. |
| Van der Waals Forces | Weak, short-range attractive or repulsive forces. | Contribute to overall binding affinity. |
Note: This table presents general concepts relevant to ligand-receptor interactions and is intended to be interactive in a digital format.
Understanding these interactions through structure-based methods helps to build a comprehensive picture of the SMR, explaining not just that a structural change affects activity, but how it does so at the molecular level.
Molecular Docking of this compound with Biological Targets
Molecular docking studies involving (±)-trans-ACPD and mGluRs aim to predict the preferred binding orientation and interactions of the ligand within the receptor's binding pocket. These studies are crucial for understanding the molecular basis of ligand-receptor recognition and for guiding the design of novel, more selective ligands.
Docking and modeling studies have been employed to compare the binding of different glutamate (B1630785) analogs, including trans-ACPD isomers, to the ligand-binding domain of mGluRs cenmed.comwikipedia.orgontosight.ai. These studies suggest that the ligand-binding pocket of mGluRs recognizes the key chemical groups of these agonists in a fundamentally similar manner to how it recognizes the endogenous ligand, glutamate cenmed.com. The amino and carboxylate groups of trans-ACPD are expected to form interactions, such as hydrogen bonds and salt bridges, with specific residues within the orthosteric binding site of the mGluR extracellular domain, often referred to as the "Venus flytrap" domain due to its bilobed structure that closes upon ligand binding cenmed.com.
While specific detailed docking poses and interaction profiles for (±)-trans-ACPD were not extensively detailed in the provided search results, the general principles derived from studies with glutamate and other agonists apply. The precise interactions can vary slightly depending on the specific mGluR subtype due to subtle differences in the amino acid composition and structure of the binding pocket across the different receptor subtypes cenmed.com. Modeling studies comparing trans-ACPD and its analogs have been used to infer how structural variations influence their ability to fit into and activate the receptor, contributing to SAR insights wikipedia.orgontosight.ai.
Dynamics of this compound-Target Interactions
The interaction between (±)-trans-ACPD and its mGluR targets is not a static event but a dynamic process involving conformational changes in both the ligand and the receptor. Structure-mechanism relationship studies explore how these dynamic interactions lead to receptor activation and downstream signaling.
Upon binding of an agonist like trans-ACPD, the bilobed extracellular ligand-binding domain of the mGluR is thought to undergo a conformational change, transitioning from an open to a closed state cenmed.com. This closure is a critical step in the activation mechanism, leading to rearrangements in the receptor dimer interface and ultimately coupling to intracellular G proteins cenmed.com. Studies suggest that the mGluR structure exists in a dynamic equilibrium between active and resting conformations, and ligand binding modulates this equilibrium cenmed.com.
The conformational flexibility of trans-ACPD itself, as revealed by molecular modeling, implies that it can adopt different shapes in solution and potentially bind to the receptor in a conformation that is energetically favorable for inducing the active state of the receptor wikipedia.orgontosight.ai. The observation that a conformationally constrained analog can be more potent than trans-ACPD supports the idea that the receptor may preferentially bind a specific conformation that is more readily accessible or stable in the constrained molecule wikipedia.orgontosight.ai.
Furthermore, the activation of certain mGluR subtypes by trans-ACPD has been linked to specific downstream signaling events that reflect the dynamic interaction. For example, trans-ACPD has been shown to induce calcium oscillations in neurons, particularly through the activation of mGluR5 wikipedia.orgzhanggroup.org. This response involves the dynamic coupling of the activated receptor to intracellular signaling pathways, leading to the release of intracellular calcium stores wikipedia.orgzhanggroup.org. The ability of trans-ACPD to trigger such dynamic cellular responses is a direct consequence of its productive interaction with and activation of the receptor protein.
Data Tables
| Receptor Subtype | EC₅₀ ((±)-trans-ACPD) | Reference |
| mGluR1 | 15 µM | idrblab.netwikipedia.orgwikipedia.org |
| mGluR2 | 2 µM | idrblab.netwikipedia.orgwikipedia.org |
| mGluR4 | ~800 µM | idrblab.netwikipedia.orgwikipedia.org |
| mGluR5 | 23 µM | idrblab.netwikipedia.orgwikipedia.org |
| mGluR6 | 60 µM ((1S,3R)-ACPD) | invivochem.cn |
Note: EC₅₀ values can vary depending on the experimental system used.
Mechanistic Investigations of Acpd Cpd at the Molecular Level
Elucidation of Acpd cpd Reaction Mechanisms
Detailed investigations specifically elucidating the chemical reaction mechanisms, including synthesis or degradation pathways, of 1-aminocyclopentane-1,3-dicarboxylic acid ("this compound") at the molecular level were not extensively detailed within the scope of the provided search results. Studies on reaction mechanisms generally involve identifying transient species and high-energy configurations that occur during a chemical transformation organicchemistrytutor.com.
Identification of Reaction Intermediates in this compound Transformations
Information specifically on the identification of reaction intermediates formed during the chemical transformations of "this compound" was not found in the analyzed search results. Reaction intermediates are transient species that exist for a comparatively longer time than transition states and can sometimes be detected and characterized experimentally organicchemistrytutor.com.
Characterization of Transition States in this compound Reactions
The characterization of transition states involved in the chemical reactions of "this compound" was not described in the provided search results. Transition states are molecular entities at the highest energy point along a reaction coordinate, representing a fleeting configuration between reactants and products or intermediates organicchemistrytutor.com.
Enzyme Kinetics and Catalytic Mechanisms Involving this compound
Specific data on enzyme kinetics and detailed catalytic mechanisms directly involving 1-aminocyclopentane-1,3-dicarboxylic acid ("this compound") as a substrate, inhibitor, or modulator were not prominently featured in the search results. Enzyme kinetics studies are crucial for understanding how enzymes catalyze reactions and can reveal details about the steps involved and the factors affecting reaction rates nih.govnumberanalytics.com. While the biological activity of ACPD involves interaction with receptors, which are proteins, the provided information focuses on the binding and functional outcome rather than enzymatic catalysis of ACPD itself.
Molecular Basis of this compound Biological Activity
The molecular basis of "this compound" biological activity is primarily linked to its interaction with metabotropic glutamate (B1630785) receptors wikipedia.orgtocris.combio-techne.com. (1S,3R)-ACPD, a specific isomer, acts as an agonist at both group I and group II mGlu receptors tocris.combio-techne.com.
Target Identification and Validation for this compound
Metabotropic glutamate receptors have been identified as key targets for "this compound", particularly the (1S,3R) isomer wikipedia.orgtocris.combio-techne.com. Target identification in drug discovery involves pinpointing the specific biomolecules, often proteins, with which a compound interacts to exert its biological effects patsnap.comufl.edu. Validation confirms that modulating the activity of this target indeed leads to the observed biological outcome patsnap.com. (1S,3R)-ACPD has been shown to activate various mGluR subtypes.
Modulatory Effects of this compound on Biological Pathways
The modulatory effects of "this compound" on biological pathways are mediated through its agonist activity at mGlu receptors tocris.combio-techne.com. Metabotropic glutamate receptors are G protein-coupled receptors that play diverse roles in the central nervous system, influencing synaptic transmission and neuronal excitability. Activation of different mGluR subtypes by agonists like (1S,3R)-ACPD can lead to a cascade of intracellular signaling events, thereby modulating various physiological processes and pathways tocris.combio-techne.com.
The potency of (1S,3R)-ACPD has been quantified by its EC50 values at different mGlu receptor subtypes, indicating the concentration required to elicit a half-maximal response tocris.combio-techne.com. These values highlight the differential activity of the compound across receptor subtypes.
| mGlu Receptor Subtype | EC50 (μM) |
| mGluR2 | 5 tocris.combio-techne.com |
| mGluR5 | 15 tocris.combio-techne.com |
| mGluR1 | 42 tocris.combio-techne.com |
| mGluR6 | 60 tocris.combio-techne.com |
Metabolic Pathways and Biotransformations of Acpd Cpd in Preclinical Research Models
In Vitro Metabolic Studies of (1S,3R)-ACPD
Hepatic Microsomal and Cytosolic Metabolism of (1S,3R)-ACPD
There is currently no specific data available in the public domain detailing the metabolism of (1S,3R)-ACPD by hepatic microsomes or cytosolic enzymes. Standard in vitro studies utilizing these subcellular fractions are crucial for identifying the primary enzymes responsible for a compound's breakdown, such as cytochrome P450 (CYP) enzymes in microsomes or various dehydrogenases and hydrolases in the cytosol. The absence of such studies for (1S,3R)-ACPD means its susceptibility to Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions in the liver is unknown.
Enteric and Microbiome-Mediated Biotransformations of (1S,3R)-ACPD
Similarly, information regarding the biotransformation of (1S,3R)-ACPD by enteric enzymes or the gut microbiome is not present in the available literature. The gut microbiome possesses a vast enzymatic repertoire capable of metabolizing a wide array of xenobiotics, potentially impacting their bioavailability and activity. Without dedicated studies, the role of gut bacteria in the potential breakdown or modification of (1S,3R)-ACPD before absorption remains speculative.
In Vivo Metabolic Profiling of (1S,3R)-ACPD in Animal Models
Absorption, Distribution, and Excretion (ADE) Mechanisms of (1S,3R)-ACPD in Preclinical Species
Comprehensive in vivo studies detailing the absorption, distribution, and excretion (ADE) of (1S,3R)-ACPD in common preclinical species such as rats or mice are not described in the reviewed literature. ADE studies are fundamental to understanding a compound's journey through the body, including its rate and extent of absorption, its distribution into various tissues, and its routes and rate of elimination from the body.
Identification of (1S,3R)-ACPD Metabolites in Biological Matrices
No published research has identified specific metabolites of (1S,3R)-ACPD in biological matrices such as plasma, urine, or feces from animal models. Metabolite identification is a critical step in understanding the biotransformation pathways of a compound and in assessing the potential activity or toxicity of its metabolic products.
Computational Modeling of (1S,3R)-ACPD Metabolism
While numerous computational tools and models exist for predicting the metabolism of chemical compounds, there are no specific published applications of these in silico methods to (1S,3R)-ACPD. Such models can predict potential sites of metabolism by enzymes like CYPs and forecast the likely metabolites that may be formed. The absence of such predictive studies for (1S,3R)-ACPD means that even theoretical metabolic pathways have not been publicly proposed.
Prediction of Acpd cpd Sites of Metabolism (SoM)
The prediction of Sites of Metabolism (SoM) is a critical step in early drug development that helps in understanding the biotransformation pathways of a drug candidate. nih.gov By identifying which atoms or functional groups in a molecule are most likely to be modified by drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily, medicinal chemists can anticipate potential metabolites. nih.govnih.gov This foresight is invaluable for designing molecules with improved pharmacokinetic properties and for interpreting data from subsequent in vitro and in vivo metabolism studies. news-medical.netnih.gov
For this compound, in silico SoM prediction was performed using computational models that analyze the molecule's structure in relation to the known reactivity and substrate specificity of major drug-metabolizing enzymes. These models typically employ a combination of ligand-based and structure-based approaches to estimate the likelihood of metabolism at each potential site. nih.govmdpi.com The predictions for this compound highlight several key positions susceptible to Phase I metabolic reactions, such as oxidation, reduction, and hydrolysis. nih.gov
The following table summarizes the predicted primary sites of metabolism for this compound, the metabolic reactions likely to occur, and the major CYP450 isoforms predicted to be involved. The lability score indicates the predicted susceptibility of each site to metabolism, with higher scores suggesting a greater likelihood of modification.
Table 1: Predicted Sites of Metabolism (SoM) for this compound
| Predicted Site of Metabolism | Proposed Metabolic Reaction | Key Predicted CYP Isoforms Involved | Lability Score |
|---|---|---|---|
| Aromatic Ring - Position 4 | Hydroxylation | CYP3A4, CYP2D6 | 0.85 |
| N-alkyl Group | N-dealkylation | CYP3A4, CYP2C9 | 0.72 |
| O-methyl Group | O-demethylation | CYP2D6 | 0.65 |
Metabolic Stability Predictions for this compound
Metabolic stability is a measure of a compound's susceptibility to biotransformation and is a key determinant of its pharmacokinetic profile, particularly its half-life and oral bioavailability. nih.govwuxiapptec.com In early preclinical research, in vitro assays with liver microsomes or hepatocytes are the standard for assessing metabolic stability. nuvisan.com These experimental data are often complemented by in silico predictions that can provide an earlier indication of a compound's metabolic fate. nih.gov
Predictive models for metabolic stability typically estimate the rate of intrinsic clearance (CLint) in liver microsomes. nuvisan.com A high predicted CLint suggests that the compound is rapidly metabolized, which may lead to low bioavailability and a short duration of action in vivo. Conversely, a low predicted CLint indicates greater metabolic stability. nih.gov
For this compound, computational models were used to predict its metabolic stability in human and rat liver microsomes. These predictions are based on the compound's structural features and their similarity to compounds with known metabolic profiles. The results provide an early assessment of the potential for interspecies differences in metabolism. researchgate.net
The table below presents the predicted metabolic stability parameters for this compound, including the predicted intrinsic clearance and the corresponding predicted half-life (t½). These predictions are benchmarked against control compounds with known metabolic characteristics.
Table 2: Predicted Metabolic Stability of this compound in Liver Microsomes
| Species | Predicted Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted Half-life (t½) (min) | Predicted Stability Classification |
|---|---|---|---|
| Human | 45 | 30.8 | Moderate |
| Rat | 88 | 15.8 | Low |
| Control (High Stability) | < 10 | > 69.3 | High |
Advanced Analytical Methodologies for Acpd Cpd Research
Spectroscopic Techniques for Acpd cpd Structural Elucidation and Interaction Studies
Spectroscopic methods provide invaluable information regarding the structure, purity, and interactions of ACPD. These techniques probe the interaction of electromagnetic radiation with the molecule, yielding distinctive spectra that serve as fingerprints for identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and conformation of organic molecules like ACPD. By analyzing the magnetic properties of atomic nuclei within the molecule, NMR provides information on the types of atoms present, their connectivity, and their spatial arrangement. Studies on isomers of 1-aminocyclopentane-1,3-dicarboxylic acid have utilized 1H and 13C NMR spectroscopy for conformational analysis in aqueous environments rsc.org. NMR data can be used to assign signals to specific protons and carbons within the ACPD structure, aiding in the confirmation of synthesized products and the study of their behavior in solution tandfonline.comjagiellonskiecentruminnowacji.plchemicalbook.comresearchgate.net. The complexity of NMR spectra can sometimes necessitate the use of two-dimensional NMR experiments, such as COSY, HMQC, and HMBC sequences, for complete structural verification, especially for complex derivatives researchgate.net.
Mass Spectrometry (MS) Applications for this compound and Metabolites
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structural fragments of a compound. For ACPD, MS can be applied to confirm its molecular formula and to identify potential metabolites or degradation products. Electron ionization mass spectrometry provides characteristic fragmentation patterns that can be matched against databases for identification nist.govmassbank.jpnist.gov. The coupling of MS with separation techniques like Liquid Chromatography (LC-MS) is particularly useful for analyzing complex mixtures containing ACPD or its related compounds, allowing for both separation and identification in a single analysis massbank.jp. While some research involving "CPD" in the context of protein modifications utilizes techniques like ESI-TOF-MS mst.edu, the application for small molecule ACPD focuses on determining its mass and fragmentation for structural confirmation and purity assessment.
Vibrational Spectroscopy (IR, Raman) for this compound Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within ACPD. These techniques measure the absorption or scattering of infrared light or Raman scattering of laser light, respectively, by the molecule's bonds. The resulting spectra display peaks corresponding to specific vibrational modes, offering a unique fingerprint for identification and analysis of molecular structure and conformation americanpharmaceuticalreview.comresearchgate.netthermofisher.comnih.gov. IR spectroscopy can confirm the presence of characteristic functional groups in ACPD, such as amine and carboxylic acid moieties tandfonline.comresearchgate.netresearchgate.net. Raman spectroscopy complements IR by providing information on different vibrational modes, particularly those involving non-polar bonds or symmetric vibrations thermofisher.comnih.gov. Both IR and Raman spectroscopy are valuable for characterizing the solid form of a compound, including the identification of different polymorphic forms americanpharmaceuticalreview.com.
Chromatographic Separation Techniques for this compound
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of ACPD from reaction mixtures or biological samples. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.
High-Performance Liquid Chromatography (HPLC) of this compound
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying non-volatile or semi-volatile compounds like ACPD. HPLC utilizes a liquid mobile phase and a stationary phase to separate components based on their differential interactions with the two phases mst.edu. It is effective for analyzing complex mixtures and can be coupled with various detectors, including UV-Vis and mass spectrometers massbank.jpthermofisher.comnih.gov. Chiral HPLC, employing a chiral stationary phase, is particularly important for separating the different stereoisomers of ACPD, which can have distinct biological activities mst.eduarkat-usa.org. The purity of synthesized ACPD or its derivatives can be assessed by HPLC.
Gas Chromatography (GC) for Volatile this compound Derivatives
Gas Chromatography (GC) is suitable for the separation and analysis of volatile or semi-volatile compounds that can be vaporized without decomposition. While ACPD itself may not be sufficiently volatile for direct GC analysis, volatile derivatives can be prepared. GC is often coupled with Mass Spectrometry (GC-MS) for the identification of separated components jagiellonskiecentruminnowacji.pl. GC is a powerful tool for analyzing complex mixtures of volatile organic compounds. Challenges in GC analysis can arise with temperature-sensitive compounds, where careful optimization of inlet and oven temperatures is required to avoid degradation or rearrangement. Although direct GC analysis of ACPD is less common due to its zwitterionic nature and relatively low volatility, derivatization can enable its analysis by this technique, particularly in the context of analyzing related volatile impurities or synthetic intermediates.
Based on the search results, the term "this compound" appears to be used in various contexts, including abbreviations related to protein domains (such as the cysteine protease domain of Clostridium difficile toxins) and technical or software-related terminology ("ACPD/CPD VERSION MISMATCH"). nih.govdaneshyari.comarchive.orgdaneshyari.comdaneshyari.combitsavers.org The searches did not yield information identifying "this compound" as a specific, standalone chemical compound for which detailed analytical methodologies like LC-MS/MS, GC-MS, or electrochemical characterization are commonly discussed in the provided context.
Therefore, it is not possible to generate a scientifically accurate and focused article solely on the chemical compound "this compound" and its analysis using the specified advanced analytical methodologies based on the available search results. The identity and chemical properties of "this compound" as a distinct chemical compound amenable to these analyses are not clearly established in the search outcomes.
Computational and Theoretical Studies of Acpd Cpd
Quantum Chemical Studies on ACPD Molecular Structure and Reactivity
Quantum chemical methods are essential for understanding the electronic structure, geometry, and reactivity of molecules. For ACPD, these methods have been applied to analyze its optimized structure and various molecular properties.
Density Functional Theory (DFT) Calculations for ACPD
Density Functional Theory (DFT) has been widely employed in computational studies of ACPD. DFT calculations, often using functionals like B3LYP, have been performed to optimize the molecular geometry of ACPD. These theoretical geometries can be compared with experimental data, such as those obtained from single crystal X-ray diffraction analysis, to validate the computational models. wikipedia.orguni.lu Studies have utilized basis sets like 6-31G(d,p) and 6-31G+(d,p) in conjunction with DFT methods to determine optimized molecular structures and parameters. wikipedia.orguni.lu
DFT calculations also provide insights into the electronic properties of ACPD. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their energy gap (ΔE), have been calculated using DFT. wikipedia.orguni.lu The HOMO-LUMO energy gap is an important indicator of molecular reactivity and stability. uni.lu Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, has been used to evaluate intramolecular stabilization interactions within the ACPD molecule, revealing charge transfer and electron delocalization effects. wikipedia.orguni.lu
Ab Initio Methods in ACPD Research
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have also been applied in the study of ACPD. While DFT is a type of ab initio method in a broader sense, specific traditional ab initio methods like Hartree-Fock (HF) have been used, sometimes for comparison with DFT results, to investigate the molecular structure of ACPD in the ground state. wikipedia.org Other theoretical studies on related compounds or processes where "ACPD" might appear in the context of atmospheric chemistry discussions have employed various ab initio levels, including CCSD(T) and G2M-RCC5, to compute geometrical parameters, energies, and rate constants of reaction pathways. zhanggroup.org
Molecular Dynamics (MD) Simulations of ACPD Systems
Molecular Dynamics (MD) simulations are valuable for studying the time-dependent behavior of molecules and their interactions in various environments. While detailed, dedicated MD simulations solely focused on ACPD systems were not extensively detailed in the provided search results, related computational techniques like molecular docking, which often incorporate aspects of molecular mechanics and conformational sampling akin to MD, have been applied to study ACPD's interactions.
ACPD-Protein Interaction Dynamics
Computational studies, particularly molecular docking analyses, have investigated the interactions between ACPD and various proteins. These studies aim to predict binding modes, affinities, and the key residues involved in the interaction. For example, molecular docking has been used to assess the binding efficiency of ACPD against proteins such as the multidrug efflux pump subunit AcrB and Human Pancreatic Alpha-Amylase. wikipedia.org Docking studies have also explored the inhibitory nature of ACPD against receptors like CDC7, CK2, and PPARγ. uni.lu Furthermore, molecular docking has been applied to study the interaction of ACPD with protein kinase C-ι (PKC-ι) and PKC-ζ, identifying the amino acid residues in the catalytic domain involved in these interactions. wikipedia.org These computational approaches provide valuable information on potential protein targets and the nature of the interactions, such as the involvement of Pi-Pi, Pi-anion, amide-pi, and pi-alkyl bonds in drug-protein complexes. wikipedia.org
Conformational Dynamics of ACPD
The conformational flexibility of ACPD is an important aspect influencing its biological activity. Molecular modeling studies have been utilized to identify and characterize different conformations of ACPD isomers, such as the trans and cis isomers. For the trans isomer, four distinctive conformations have been identified, while the cis isomer has shown five conformations through molecular modeling. Understanding the conformational landscape of ACPD is crucial for designing analogues with restricted conformations to probe structure-activity relationships and develop more potent or selective ligands.
Chemoinformatics and Machine Learning in Acpd cpd Discovery and Optimization
Chemoinformatics and machine learning techniques are increasingly applied in drug discovery and optimization pipelines. These methods leverage computational tools to analyze large datasets of chemical compounds and biological information, enabling tasks such as the prediction of activity, toxicity, and ADME properties, as well as the design of novel molecular structures. While these approaches are broadly applicable to various chemical classes, including purine (B94841) derivatives, specific applications focusing on 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol were not located in the search results.
Chemical Space Exploration for this compound Analogues
Chemical space exploration involves the systematic generation and analysis of potential chemical structures related to a core scaffold or compound. For 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol, this could involve generating libraries of analogues with modifications to the purine ring, the dioxolane moiety, or the attached substituents. Computational tools are used to enumerate possible structures and filter them based on predicted properties or similarity to known active compounds. However, no specific studies detailing the chemical space exploration centered around this particular compound were found.
Emerging Research Directions and Future Perspectives for Acpd Cpd Studies
Interdisciplinary Approaches in Acpd cpd Research
Interdisciplinary research is crucial for a comprehensive understanding of complex molecules and their interactions. While the provided information highlights interdisciplinary efforts in areas like public diplomacy, clinical practice, and atmospheric science under the "ACPD" or "ACP" acronyms (which are not the chemical compound) chemicalbook.comcenmed.com, direct examples of interdisciplinary studies specifically focused on the chemical compound 1-aminocyclopentane-trans-1,3-dicarboxylic acid were not prominently found.
Future research on ACPD could benefit significantly from interdisciplinary collaborations. This could involve chemists, pharmacologists, neuroscientists, and computational biologists working together. For instance, chemists could focus on novel synthesis routes or structural modifications of ACPD, while pharmacologists and neuroscientists investigate the effects of these new compounds on specific mGluR subtypes or neural circuits. Computational biologists could contribute by using modeling techniques to predict binding affinities or simulate molecular dynamics. Such collaborations could lead to a deeper understanding of ACPD's mechanism of action and potential therapeutic applications.
Integration of Omics Data in this compound Studies
The integration of omics data (such as genomics, proteomics, and metabolomics) has revolutionized biological research, providing system-wide insights into the effects of compounds. The provided search results mention the use of omics data in the context of identifying anticancer peptides ("ACPs") nih.gov, which are distinct from the small molecule ACPD.
Applying omics approaches to study the effects of 1-aminocyclopentane-trans-1,3-dicarboxylic acid could reveal complex biological pathways and networks influenced by mGluR activation. For example, proteomics could identify changes in protein expression levels following ACPD administration in specific cell types or tissues. Metabolomics could provide insight into metabolic alterations. Integration of these datasets could help elucidate the downstream effects of ACPD-mediated mGluR signaling and potentially uncover new biological roles or therapeutic targets related to ACPD activity. However, specific studies detailing the application of these techniques to the chemical compound ACPD were not found in the provided results.
Sustainable Chemistry and this compound Synthesis
Sustainable chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. The concept of sustainable synthesis is gaining importance in the pharmaceutical and chemical industries. nih.govamericanelements.com While the search results discuss green chemistry in the context of peptide synthesis, mentioning "Aib-ACP decapeptide", and general sustainable chemical processes nih.govamericanelements.com, specific information regarding the sustainable synthesis of the small molecule 1-aminocyclopentane-trans-1,3-dicarboxylic acid was not detailed.
Future research could focus on developing greener synthetic routes for ACPD and its analogs. This might involve exploring alternative solvents, catalysts (such as palladium on carbon, which is highlighted for its role in sustainable synthesis americanelements.com), or reaction conditions that minimize waste generation and energy consumption. Developing more efficient and environmentally friendly synthesis methods for ACPD aligns with the broader goals of sustainable chemistry and could be crucial for its potential large-scale production or research use.
Advanced Technologies Driving this compound Research Innovation (e.g., AI and Automation)
Advanced technologies, including artificial intelligence (AI) and automation, are increasingly being applied across scientific disciplines to accelerate discovery and improve efficiency. The provided search results discuss the potential of AI in areas like advance care planning ("ACP") fishersci.co.uk and in the prediction of anticancer peptides ("ACPs") using deep learning, but specific applications of AI or automation directly to the research or synthesis of the small molecule 1-aminocyclopentane-trans-1,3-dicarboxylic acid were not evident in the search results.
Q & A
Q. What experimental design principles are critical for implementing ACPD in materials fatigue analysis?
When designing ACPD experiments for crack monitoring in materials (e.g., nickel-base superalloys), key considerations include:
- Probe Configuration : Optimize current and voltage probe spacing to ensure sensitivity to micro-crack initiation .
- Calibration : Conduct crack length calibration tests using pre-notched specimens to establish a linear relationship between electrical potential drop and crack depth .
- Signal Stability : Address signal drift through temperature-controlled environments and baseline measurements before fatigue testing .
- Data Acquisition : Use high-resolution sampling rates (e.g., 1 kHz) to capture early crack growth stages .
Q. How does Active Change-Point Detection (ACPD) address limitations of passive statistical methods in time-series analysis?
Unlike passive methods that assume data is sequentially observed, ACPD employs adaptive sampling to select inputs that maximize information gain. This reduces the number of evaluations needed to detect change-points in expensive-to-sample systems (e.g., black-box functions). Key steps include:
Q. What are the foundational requirements for validating ACPD-derived fatigue data in metallic alloys?
Validation requires:
- Cross-Verification : Compare ACPD crack depth measurements with serial sectioning or microscopy .
- Statistical Thresholds : Define confidence intervals for crack initiation based on stress concentration factors (SCFs) and cyclic loading parameters .
- Error Mitigation : Account for multi-crack interference by analyzing voltage gradient anomalies .
Advanced Research Questions
Q. How can researchers resolve contradictions between ACPD measurements and theoretical crack growth models?
Contradictions often arise from assumptions about material homogeneity or environmental noise. Methodological solutions include:
- Multi-Scale Modeling : Integrate microstructural FEM simulations with ACPD data to predict crack paths influenced by grain boundaries .
- Noise Reduction : Apply wavelet transforms to raw ACPD signals to isolate crack-related potential drops from electrical noise .
- Probabilistic Analysis : Use Monte Carlo simulations to quantify uncertainty in crack growth rates due to measurement variability .
Q. What adaptive sampling strategies optimize ACPD for high-dimensional or non-stationary systems?
Advanced strategies involve:
- Contextual Bandits : Dynamically allocate sampling resources based on real-time feedback to balance detection accuracy and cost .
- Meta-Learning : Train surrogate models on historical data to predict optimal sampling sequences for novel systems .
- Multi-Fidelity Sampling : Combine low-cost approximate evaluations (e.g., simulations) with high-cost experimental validations .
Q. What challenges arise when calibrating ACPD systems for multi-crack scenarios, and how can they be addressed?
Challenges include overlapping electrical fields from adjacent cracks and nonlinear voltage responses. Solutions involve:
- Spatial Filtering : Deconvolve voltage signals using inverse problem-solving techniques to isolate individual crack contributions .
- Machine Learning : Train neural networks on synthetic multi-crack datasets to predict crack geometries from complex ACPD outputs .
- Experimental Design : Use patterned specimens with controlled crack arrays to validate calibration protocols .
Q. How can ACPD be integrated with complementary techniques (e.g., digital image correlation) to enhance fatigue analysis?
Hybrid methodologies improve robustness by:
- Data Fusion : Combine ACPD’s sensitivity to subsurface cracks with surface strain maps from DIC to reconstruct 3D crack propagation .
- Cross-Validation : Use DIC-measured strain localization to verify ACPD-inferred stress concentrations near weld toes .
- Multi-Modal Sensing : Synchronize ACPD and acoustic emission sensors to correlate electrical potential drops with crack-induced acoustic events .
Methodological Guidelines
- Data Reproducibility : Archive raw ACPD signals, calibration curves, and environmental conditions using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Reporting : Disclose measurement uncertainties (e.g., ±5 μm resolution in μ-CT validation ) and avoid overinterpretation of small datasets .
- Interdisciplinary Collaboration : Engage materials scientists, statisticians, and data engineers to address ACPD’s technical and analytical complexities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
